molecular formula C23H28N6O2 B4049877 3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide

3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide

Cat. No.: B4049877
M. Wt: 420.5 g/mol
InChI Key: FOAXSXXRIWCDBI-UHFFFAOYSA-N
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Description

3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 420.22737416 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition and Therapeutic Applications

Indole-based hybrid oxadiazole scaffolds have been synthesized and evaluated as potent urease inhibitors. These compounds have shown significant inhibitory activity against the urease enzyme, making them valuable in designing therapeutic agents. Their structural confirmation and in vitro screening suggest potential utility in drug development programs (Nazir et al., 2018). Similarly, bi-heterocyclic propanamides incorporating oxadiazole and thiazole rings have exhibited promising urease inhibitory activity, with in-silico molecular docking analysis supporting their in-vitro data. These findings indicate their potential as less cytotoxic agents for therapeutic applications (Abbasi et al., 2020).

Antimicrobial Activity

Azole derivatives, including oxadiazole compounds, have shown good antibacterial activity against various bacterial strains, highlighting their potential as novel antibacterial agents. This activity underscores the versatility of these compounds in addressing microbial resistance (Tumosienė et al., 2012).

Corrosion Inhibition

Oxadiazole derivatives have been evaluated for their corrosion inhibition properties on mild steel in sulphuric acid, demonstrating their ability to form protective layers and inhibit corrosion. These findings are significant for industrial applications, especially in protecting metal surfaces from acidic corrosion (Ammal et al., 2018).

Antidiabetic Potential

Indole-based compounds with oxadiazole scaffolds have also been explored for their antidiabetic potential. Their ability to inhibit the α-glucosidase enzyme, along with low cytotoxicity, positions them as promising leads for developing new antidiabetic therapies (Nazir et al., 2018).

Properties

IUPAC Name

3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]-N-[(1-methylimidazol-2-yl)methyl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c1-16(2)29(15-20-24-12-13-28(20)3)23(30)11-10-22-27-26-21(31-22)9-8-17-14-25-19-7-5-4-6-18(17)19/h4-7,12-14,16,25H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAXSXXRIWCDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC=CN1C)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Reactant of Route 5
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide
Reactant of Route 6
3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide

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